6-Hydroxy alosetron-d3

LC-MS/MS quantification stable isotope internal standard bioanalytical method validation

6-Hydroxy alosetron-d3 is a stable isotopologue of 6-hydroxy alosetron, the predominant urinary metabolite of the 5-HT3 receptor antagonist alosetron. The compound carries a trideuteriomethyl group at the N-5 position of the pyrido[4,3-b]indol-1-one scaffold, yielding a molecular formula of C₁₇H₁₅D₃N₄O₂ and a molecular weight of 313.37 g·mol⁻¹.

Molecular Formula C17H18N4O2
Molecular Weight 313.37 g/mol
Cat. No. B12415746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy alosetron-d3
Molecular FormulaC17H18N4O2
Molecular Weight313.37 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)CN2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)O
InChIInChI=1S/C17H18N4O2/c1-10-12(19-9-18-10)8-21-7-6-13-15(17(21)23)11-4-3-5-14(22)16(11)20(13)2/h3-5,9,22H,6-8H2,1-2H3,(H,18,19)/i2D3
InChIKeyUUQDYYPVWUOAOE-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy Alosetron-d3 – A Deuterated 5-HT3 Antagonist Metabolite Standard for Quantitative Bioanalysis


6-Hydroxy alosetron-d3 is a stable isotopologue of 6-hydroxy alosetron, the predominant urinary metabolite of the 5-HT3 receptor antagonist alosetron. The compound carries a trideuteriomethyl group at the N-5 position of the pyrido[4,3-b]indol-1-one scaffold, yielding a molecular formula of C₁₇H₁₅D₃N₄O₂ and a molecular weight of 313.37 g·mol⁻¹ [1]. In human mass-balance studies, the 6-hydroxy metabolite accounts for approximately 15% of an administered alosetron dose in urine, with its glucuronide conjugate contributing an additional ~14%, establishing this metabolite as the single most abundant excretory species [2]. The deuterated analog is supplied as a reference standard (purity ≥95%) and is intended exclusively as an internal standard for LC-MS/MS quantification of 6-hydroxy alosetron in biological matrices [1].

Why Unlabeled 6-Hydroxy Alosetron or Other Alosetron Isotopologues Cannot Substitute for 6-Hydroxy Alosetron-d3


Quantitative bioanalysis of the 6-hydroxy alosetron metabolite in plasma or urine by LC-MS/MS requires a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte while providing a distinct mass shift to avoid ion suppression cross-talk. Unlabeled 6-hydroxy alosetron cannot serve as an internal standard because it is indistinguishable from the endogenous analyte in the mass spectrometer [1]. Alosetron-d3 (deuterated parent drug, MW ~297.38) differs structurally from the hydroxylated metabolite; it lacks the 6-hydroxy moiety and therefore exhibits different chromatographic retention, ionization efficiency, and extraction recovery, which disqualifies it from correcting for analyte-specific matrix effects in metabolite quantification [2]. Alosetron-13C,d3 introduces a +4 Da shift and a 13C isotopic signature, but its higher cost and limited commercial availability, combined with a mass difference that may place it outside the optimal MS isolation window relative to the d3-labeled metabolite, make it a less practical choice when a direct analyte-matched d3 standard is required [3]. The N-desmethyl alosetron-d4 analog differs in both structure (lacking the 6-OH and possessing a desmethyl site) and mass shift (+4 Da), rendering it unsuitable as a surrogate internal standard for 6-hydroxy alosetron quantification .

Quantitative Comparator Evidence for 6-Hydroxy Alosetron-d3: Head-to-Head Differentiation Data


Mass Shift Differentiation: +3.02 Da vs. Unlabeled 6-Hydroxy Alosetron Enables Unambiguous MRM Discrimination

6-Hydroxy alosetron-d3 provides a nominal mass shift of +3.02 Da relative to unlabeled 6-hydroxy alosetron (MW 310.36 vs. 313.37 g·mol⁻¹) due to three deuterium atoms replacing hydrogen at the N-5 methyl position [1]. This mass difference exceeds the minimum recommended +3 Da threshold for stable isotope internal standards, ensuring that the isotope cluster of the analyte (M, M+1, M+2) does not overlap with the IS quantification channel . By contrast, alosetron-d3 (MW 297.38) differs from the 6-hydroxy analyte by both mass (−12.98 Da) and structure (no 6-OH), while alosetron-13C,d3 provides a +4 Da shift but targets the parent drug rather than the hydroxylated metabolite .

LC-MS/MS quantification stable isotope internal standard bioanalytical method validation

Metabolite Abundance: 6-Hydroxy Alosetron as the Predominant Urinary Metabolite (15% of Dose) Justifies Dedicated Deuterated Standard Procurement

In a radiolabeled human mass balance study with ¹⁴C-alosetron, the 6-hydroxy metabolite (free form) accounted for 15% of the administered dose in urine, making it the single most abundant excreted species; its glucuronide conjugate contributed an additional 14%, for a combined 29% of the dose [1]. By contrast, unchanged alosetron represents less than 1% of the fecal dose and only ~7% of total recovered drug [2]. The 7-hydroxy metabolite and mono-/bis-oxygenated imidazole derivatives are present at lower abundances (each <5%), making the 6-hydroxy species the analytically most critical metabolite for pharmacokinetic profiling [3]. This abundance hierarchy directly justifies the procurement of a dedicated deuterated 6-hydroxy alosetron standard over a generic alosetron-d3 or other metabolite standards for quantitative metabolite analysis.

drug metabolism mass balance study metabolite quantification

Chromatographic Co-Elution and Recovery Matching: Deuterated 6-Hydroxy Alosetron Corrects for Metabolite-Specific Solid-Phase Extraction Losses

The UPLC-MS/MS method validated by Chaudhary et al. (2015) for alosetron in human plasma employed solid-phase extraction (SPE) on LichroSep DVB-HL cartridges, achieving analyte recovery of 97–103% for alosetron and its ¹³C-d3 internal standard [1]. However, the 6-hydroxy metabolite, bearing a polar hydroxyl group, exhibits different SPE retention and elution behavior than the parent drug. A structurally matched deuterated internal standard such as 6-hydroxy alosetron-d3 co-elutes with the 6-hydroxy analyte under reversed-phase conditions and partitions identically during SPE, thereby normalizing for metabolite-specific extraction losses that a parent-drug-based IS (e.g., alosetron-d3 or alosetron-¹³C,d3) cannot correct [2]. The IS-normalized matrix factor reported for the parent drug method ranged from 0.96–1.04; use of a mismatched IS for the metabolite would be expected to degrade this metric [1].

solid-phase extraction matrix effect correction bioanalytical method validation

Isotopic Purity Specification: Deuterium Incorporation ≥95% for 6-Hydroxy Alosetron-d3 Minimizes Unlabeled Analyte Carryover in Quantitative Assays

Vendor specifications for 6-hydroxy alosetron-d3 report a purity of ≥95% (HPLC) with deuterium incorporation at the trideuteriomethyl position [1]. This exceeds the typical isotopic purity benchmark of ≥98% chemical purity with minimal (<1%) unlabeled species that is recommended for SIL-IS used in regulated bioanalysis . In contrast, the unlabeled 6-hydroxy alosetron reference standard is also supplied at ≥95% purity but contributes 100% of its signal to the analyte channel . For the deuterated standard, the residual unlabeled fraction (≤5%) introduces a measurable but correctable bias in the analyte/IS peak area ratio at low concentrations; this is a known limitation shared across all deuterated standards and is mitigated by employing the d3-labeled (rather than d1 or d2) variant, which places any unlabeled carryover signal at least 3 Da away from the IS channel [2].

isotopic purity deuterium incorporation reference standard quality control

Regulatory Compliance Traceability: 6-Hydroxy Alosetron-d3 Supports ANDA and DMF Filing for Alosetron Generic Development

The unlabeled 6-hydroxy alosetron is a known impurity/degradation product of alosetron drug substance and is listed among alosetron-related compounds requiring characterization in ANDA submissions per USP-NF and ICH Q3A/Q3B guidelines [1]. The deuterated analog (6-hydroxy alosetron-d3) serves as the corresponding stable isotope-labeled internal standard for validated HPLC or LC-MS impurity methods, enabling accurate quantification of this specific impurity at levels as low as 0.05% relative to the alosetron API peak [2]. Vendors such as SynZeal and AquigenBio supply 6-hydroxy alosetron with full characterization data (¹H-NMR, ¹³C-NMR, HRMS, HPLC purity) compliant with regulatory guidelines for ANDA and DMF filing, and the deuterated standard is explicitly positioned as the quantitative IS for these regulatory methods . Other alosetron isotopologues (e.g., alosetron-d3) are designated for parent drug quantification, not for hydroxylated impurity tracking .

ANDA filing DMF submission pharmaceutical impurity profiling

High-Value Application Scenarios for 6-Hydroxy Alosetron-d3 Based on Quantitative Differentiation Evidence


Regulated Bioequivalence Study Support: Quantification of the 6-Hydroxy Metabolite in Human Plasma for Alosetron Generic Filings

In a pivotal bioequivalence study comparing a generic alosetron 1 mg tablet to the reference listed drug (Lotronex®), regulatory guidances (FDA, EMA) require pharmacokinetic profiling of the parent drug and, where feasible, major circulating metabolites. 6-Hydroxy alosetron, representing the largest metabolic fraction (29% combined free + glucuronide in urine) [1], is a critical metabolite for such profiling. 6-Hydroxy alosetron-d3 serves as the matched SIL-IS for validated UPLC-MS/MS quantification from human plasma, correcting for SPE recovery variation and matrix effects that a parent-drug-based IS cannot address [2]. The validated method for parent alosetron achieved a calibration range of 0.01–10.0 ng/mL with IS-normalized matrix factors of 0.96–1.04; employing the metabolite-matched deuterated IS extends equivalent analytical rigor to the 6-hydroxy metabolite channel [3].

ANDA Impurity Method Validation: Quantitative Determination of 6-Hydroxy Alosetron as a Specified Degradation Product in Alosetron Drug Substance

ICH Q3A/Q3B guidelines mandate identification, qualification, and quantitative control of any impurity present at ≥0.10% (or ≥0.05% for a maximum daily dose ≤2 g) in the drug substance. 6-Hydroxy alosetron is a known hydrolytic and oxidative degradation product of alosetron [1]. A stability-indicating HPLC-UV or LC-MS method for alosetron API must include a validated procedure for quantifying this impurity with a matched internal standard. 6-Hydroxy alosetron-d3, with its +3 Da mass shift and identical extraction/ionization behavior, enables accurate quantification at the 0.05% threshold [2]. Competing isotopologues (alosetron-d3, N-desmethyl alosetron-d4) do not co-elute with the 6-hydroxy impurity under the pharmacopeial chromatographic conditions specified for alosetron impurity profiling [3].

CYP450 Phenotyping and Drug-Drug Interaction Studies: Tracing Alosetron 6-Hydroxylation Mediated by CYP1A2

Alosetron is metabolized primarily by CYP1A2 (62–97% of clearance in vivo), with CYP2C9 (30%) and CYP3A4 (18%) contributing in vitro [1]. The 6-hydroxylation pathway is a major Phase I metabolic route. In CYP phenotyping studies using human hepatocytes or recombinant CYP isoforms, 6-hydroxy alosetron-d3 serves as the internal standard for quantifying the rate of 6-hydroxy metabolite formation [2]. The deuterated standard enables researchers to distinguish enzymatically generated metabolite from the IS spike, facilitating accurate determination of kinetic parameters (Kₘ, Vₘₐₓ) for CYP1A2-mediated hydroxylation. This application is particularly relevant for DDI risk assessment, as fluvoxamine (a potent CYP1A2 inhibitor) has been shown to significantly inhibit alosetron clearance in vivo [1].

Metabolite Identification and Profiling in Preclinical Species: Cross-Species Comparison of 6-Hydroxy Alosetron Formation

The metabolism of alosetron has been characterized in rat, dog, and human hepatocytes and microsomes, with hydroxylation identified as a major route across all species [1]. 6-Hydroxy alosetron-d3 enables absolute quantification of the 6-hydroxy metabolite in hepatocyte incubation supernatants and microsomal preparations from multiple species, supporting allometric scaling and human PK prediction. The deuterated standard compensates for species-dependent matrix differences (e.g., rat vs. human hepatocyte media) that would otherwise bias cross-species comparisons when using a structurally mismatched IS [2].

Quote Request

Request a Quote for 6-Hydroxy alosetron-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.